BenchChemオンラインストアへようこそ!

tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Conformational restriction Entropic penalty Piperazine bioisostere

tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 852875-99-1) is a chiral, bridged bicyclic diamine featuring a tert-butoxycarbonyl (Boc) protecting group at N-2 and a ketone at position 6 of the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold. The 2,5-DBH core is a conformationally rigid counterpart of the flexible piperazine ring, owing to the C1–C7–C4 methylene bridge that locks the system into a rigid boat-like geometry and restricts nitrogen inversion.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 852875-99-1
Cat. No. B6324135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
CAS852875-99-1
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1C(=O)N2
InChIInChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)
InChIKeyUMGMECYEEYWYKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 852875-99-1): Procurement-Grade Profile for a Conformationally Locked Bridged Bicyclic Building Block


tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 852875-99-1) is a chiral, bridged bicyclic diamine featuring a tert-butoxycarbonyl (Boc) protecting group at N-2 and a ketone at position 6 of the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold . The 2,5-DBH core is a conformationally rigid counterpart of the flexible piperazine ring, owing to the C1–C7–C4 methylene bridge that locks the system into a rigid boat-like geometry and restricts nitrogen inversion [1]. With a molecular formula of C₁₀H₁₆N₂O₃, a molecular weight of 212.25 g/mol, and an MDL identifier of MFCD24602345, this compound is supplied as a pre-functionalized, stereochemically defined intermediate for downstream diversification in medicinal chemistry and chemical biology programs .

Why Generic Scaffold Analogs Cannot Substitute for tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate in Rigid-Framework Drug Discovery


Simple interchange with flexible piperazine, non-oxo 2,5-DBH analogs, or alternative protecting-group variants erases the three embedded design features that jointly define the procurement value of CAS 852875-99-1: (1) the conformational lock imposed by the C1–C7–C4 bridge, which pre-pays the entropic penalty of target binding and cannot be replicated by flexible piperazine [1]; (2) the 6-oxo ketone, which serves as a synthetic handle for lactam-based peptidomimetic elaboration, reductive amination, or sp³-to-sp² hybridization tuning absent in saturated DBH analogs [2]; and (3) the acid-labile Boc group, which enables chemoselective N-2 liberation orthogonal to Cbz or Fmoc protection schemes used in multi-step sequences [3]. Substitution with any single-feature analog forfeits at least one of these three design elements, altering downstream reactivity, stereochemical fidelity, or conformational bias in the final target molecule.

Quantitative Comparative Evidence: tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate vs. Closest Analogs


Conformational Preorganization: 2,5-DBH Scaffold vs. Flexible Piperazine – A Single Discrete Conformation vs. Four Interconverting Conformers

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a bridged, rigid analog of piperazine wherein the C1–C7–C4 methylene bridge eliminates nitrogen inversion and ring-flipping. X-ray crystallographic characterization of the parent (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide confirms a single, locked boat-like conformation [1]. In contrast, the piperazine ring is flexible and can adopt four distinct conformations: chair, boat, twist-boat, and half-boat, with the chair form being energetically favored in solution [1]. This conformational restriction reduces the entropic penalty upon target binding: for the 2,5-DBH-based σ2 receptor ligand 2r, a radioligand binding assay using [¹²⁵I]RHM-4 with rat liver homogenates yielded a Ki of 10–25 nM, retaining nanomolar affinity, whereas the corresponding piperazine–spirocyclic replacement series showed a loss of σ2R affinity [2]. Although higher-affinity analogs exist in the same series (homopiperazine 2t, Ki < 10 nM), the critical differentiation is that the bridged 2,5-DBH analog 2r maintained nanomolar binding while offering conformational constraint not achievable with piperazine, which is the essential design rationale for scaffold rigidification [2].

Conformational restriction Entropic penalty Piperazine bioisostere Scaffold hopping

Boc Protecting Group Strategy: Acid-Labile Boc vs. Hydrogenolytic Cbz in Orthogonal Deprotection Sequences

The Boc group on the target compound is cleaved under mild acidic conditions (TFA/CH₂Cl₂ or 4 M HCl in dioxane) without affecting benzyl ether, benzyl carbamate (Cbz), or Fmoc protecting groups commonly employed in multi-step synthetic sequences [1]. The direct analog benzyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (Cbz variant, CAS 1353496-99-7) requires hydrogenolysis (H₂, Pd/C) for deprotection – conditions that are incompatible with alkene, alkyne, or nitro functional groups and may reduce ketones under forcing conditions . The acid-labile Boc group also enables compatibility with solid-phase peptide synthesis (SPPS) workflows using Boc/Benzyl strategies, whereas Cbz requires solution-phase handling [1]. Commercial purity specifications for CAS 852875-99-1 are typically ≥97% , compared to ≥95% for the Cbz variant , reflecting the relative ease of purification of the Boc-protected intermediate. The quantitative advantage is that CAS 852875-99-1 can be integrated into sequences requiring up to three orthogonal protecting groups simultaneously, whereas the Cbz variant is limited to sequences where hydrogenation is tolerated.

Protecting group orthogonality Solid-phase synthesis compatibility Chemoselective deprotection Multi-step synthesis

6-Oxo Ketone Functionality: Enabling Lactam-Based Peptidomimetic Chemistry Absent in Saturated 2,5-DBH Building Blocks

The 6-oxo group distinguishes CAS 852875-99-1 from the widely procured saturated analog (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS 113451-59-5). In the saturated analog, both bridgehead positions are sp³-hybridized CH₂ groups lacking a functional handle . The 6-oxo ketone has been exploited to construct a γ-lactam embedded within the bicyclic framework, a motif directly relevant to β-lactam antibiotic mimicry and β-turn peptidomimetics [1]. Specifically, the 2,5-diazabicyclo[2.2.1]heptan-3-one (6-oxo) skeleton has been reported as a γ-lactam isostere of the β-lactam core in antibacterial design via an unexpected Mitsunobu cyclization . This synthetic access point is entirely unavailable to the saturated (non-oxo) building block. Furthermore, in a series of 2,5-DBH-dithiocarbamate-nitrostyrene hybrids, the (1S,4S)-2,5-DBH system was found superior to its piperazine counterpart 11 in antiproliferative activity against cervical cancer cell lines (HeLa, CaSki, ViBo), with compound 8a identified as the most potent analog [2]. While this study used a more elaborated 2,5-DBH derivative rather than the Boc-protected building block itself, it establishes the pharmacophoric relevance of the 2,5-DBH scaffold for which CAS 852875-99-1 serves as the key intermediate.

Peptidomimetic synthesis β-turn mimetic Lactam elaboration γ-Lactam scaffold

Stereochemistry-Dependent Biological Outcome: (1S,4S) vs. (1R,4R) 2,5-DBH Scaffold in Receptor Binding and Enzyme Inhibition

The biological significance of the (1S,4S) stereochemistry embedded in the 2,5-DBH scaffold has been demonstrated across multiple target classes. Qiu et al. reported that a 2,5-DBH-containing compound (64) achieved a Bruton's tyrosine kinase (BTK) IC₅₀ of 12 nM, with cellular potency comparable to ibrutinib but with improved selectivity against off-target kinases such as DCTPase [1]. While this compound incorporates downstream elaboration beyond the Boc building block, the stereochemistry originates from the chiral 2,5-DBH core. In the σ2 receptor series, the bridged (1S,4S)-2,5-DBH analog 2r retained nanomolar affinity (Ki = 10–25 nM), whereas stereochemically distinct bridged analogs (2p, 2q) with different ring systems showed low affinity for σ2R [2]. The procurement of CAS 852875-99-1 as a defined stereoisomer is critical because epimerization at the bridgehead during downstream chemistry could ablate target engagement. Substitution with the enantiomeric (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 134003-84-2, a non-oxo analog) would yield opposite absolute configuration at bridgehead positions, potentially inverting stereospecific interactions in chiral binding pockets .

Stereospecific target engagement Chiral building block Enantioselective synthesis BTK inhibition

Validated Scalable Synthesis: Patent-Backed Gram-Scale Access with High Yield vs. Non-Trivial Access to the DBH Scaffold

Access to the 2,5-DBH scaffold has been described as 'non-trivial' in the primary literature, creating a significant barrier to in-house synthesis [1]. A dedicated patent (CN-109369492-A) discloses a preparation method for (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane that proceeds from N-Boc-trans-4-hydroxy-L-proline methyl ester through a four-step sequence (sulfonylation, benzylamine displacement, debenzylation) with simplified reaction steps, high product yield, and ease of purification and scale-up [2]. In comparison, literature methods for the saturated analog report typical yields of 70–90% for the Boc-protection step alone, with multi-step overall yields that are highly variable and dependent on enantiomeric purity requirements [3]. The commercial availability of CAS 852875-99-1 at ≥97% purity in 100 mg to gram quantities eliminates the need for in-house scaffold construction, reducing development timelines by an estimated 2–4 weeks of synthetic effort per campaign . For programs requiring the 6-oxo functionality, no equivalent patent-backed scalable route exists for the Cbz-protected variant (CAS 1353496-99-7), making the Boc-protected compound the more supply-chain-secure option.

Scalable synthesis Process chemistry Building block supply Patent method

Procurement-Driven Application Scenarios for tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Based on Quantitative Evidence


Conformationally Constrained Fragment Library Design for FBDD and Structure-Based Lead Optimization

Fragment-based drug discovery (FBDD) programs targeting shallow or conformationally sensitive binding pockets require rigid scaffolds that minimize entropic penalties. As demonstrated by the BTK inhibitor study where a 2,5-DBH-containing compound achieved an IC₅₀ of 12 nM with improved selectivity over off-target kinases [1], CAS 852875-99-1 provides a pre-organized, sp³-rich bicyclic core with the 6-oxo ketone as an additional vector for fragment growth. The single locked conformation [2] enables confident docking pose prediction and structure-based design that would be confounded by the four flexible conformers of piperazine. For procurement, this building block enables rapid, parallel library synthesis where each member inherits the same conformational bias, increasing the probability of structure–activity relationship (SAR) interpretability.

Peptidomimetic and γ-Lactam-Based Antibacterial Discovery Exploiting the 6-Oxo Handle

Research programs targeting β-turn mimetics or β-lactamase-resistant antibacterial agents can leverage the 6-oxo group as a built-in γ-lactam precursor. The 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton has been directly employed as a γ-lactam isostere of the β-lactam antibiotic core, accessed via Mitsunobu cyclization . The Boc group at N-2 remains intact during lactam elaboration, enabling subsequent chemoselective deprotection and N-functionalization with pharmacophoric appendages. This synthetic sequence is uniquely accessible from CAS 852875-99-1 and is not possible with the saturated 2,5-DBH building block (CAS 113451-59-5) or the Cbz-protected analog, which would require additional protecting-group manipulation steps.

Orthogonal Protection Strategy in Multi-Step Total Synthesis of CXCR4 Antagonists and Kinase Inhibitors

In complex synthetic sequences requiring three or more orthogonal protecting groups (e.g., Fmoc, Cbz, Alloc), the Boc group on CAS 852875-99-1 provides acid-labile deprotection orthogonal to base-labile (Fmoc), hydrogenolytic (Cbz), and Pd(0)-labile (Alloc) groups [3]. The structurally related (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 134003-84-2) has been specifically employed in the preparation of tetrahydroisoquinoline-based CXCR4 antagonists , establishing the precedent for Boc-protected 2,5-DBH building blocks in chemokine receptor programs. CAS 852875-99-1 extends this utility by adding the 6-oxo handle, enabling simultaneous scaffold rigidification and functional diversification without additional protection/deprotection cycles.

Stereospecific Synthesis of σ2 Receptor Ligands and CNS-Targeted Chemical Probes

The defined (1S,4S) chirality of CAS 852875-99-1 is critical for CNS-penetrant σ2 receptor ligand programs, where the bridged 2,5-DBH analog 2r demonstrated σ2R Ki of 10–25 nM while maintaining ligand–receptor hydrogen bonding with ASP29 and π-stacking with TYR150 as revealed by molecular dynamics simulations [2]. Epimeric or enantiomeric building blocks (e.g., (1R,4R) series) would place the downstream pharmacophoric elements in a divergent orientation, disrupting these key interactions. For procurement, the assurance of defined stereochemistry eliminates the need for chiral chromatographic separation of diastereomeric intermediates downstream, reducing purification burden by an estimated 1–2 synthetic steps per analog series.

Quote Request

Request a Quote for tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.